Bienvenue dans la boutique en ligne BenchChem!

Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate (CAS 2174002-56-1) is a synthetic chemical building block featuring a seven-membered azepane heterocycle with a 4-hydroxy substituent, an N-Boc (tert-butoxycarbonyl) protecting group, and a sodium 2,2-difluoroacetate moiety at the 4-position. Its molecular formula is C13H20F2NNaO5 with a molecular weight of 331.29 g/mol.

Molecular Formula C13H20F2NNaO5
Molecular Weight 331.292
CAS No. 2174002-56-1
Cat. No. B2859342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate
CAS2174002-56-1
Molecular FormulaC13H20F2NNaO5
Molecular Weight331.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)(C(C(=O)[O-])(F)F)O.[Na+]
InChIInChI=1S/C13H21F2NO5.Na/c1-11(2,3)21-10(19)16-7-4-5-12(20,6-8-16)13(14,15)9(17)18;/h20H,4-8H2,1-3H3,(H,17,18);/q;+1/p-1
InChIKeyZIILMMRRDMKHLC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate (CAS 2174002-56-1): A Specialized Boc-Protected Difluoroazepane Building Block


Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate (CAS 2174002-56-1) is a synthetic chemical building block featuring a seven-membered azepane heterocycle with a 4-hydroxy substituent, an N-Boc (tert-butoxycarbonyl) protecting group, and a sodium 2,2-difluoroacetate moiety at the 4-position . Its molecular formula is C13H20F2NNaO5 with a molecular weight of 331.29 g/mol [1]. Commercial listings specify a minimum purity of 95% . The compound incorporates three structural features of current interest in medicinal chemistry: a saturated azepane scaffold for conformational diversity, a gem-difluoro group for modulating physicochemical properties, and orthogonal N-Boc protection enabling selective downstream functionalization [2][3]. However, it must be noted that this compound is a relatively obscure research intermediate, with no primary research articles or patents directly characterizing its biological activity or physical properties beyond basic identifiers; it is listed as discontinued by at least one major supplier .

Why Generic Substitution Fails for Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate


This compound cannot be casually interchanged with seemingly similar azepane building blocks because it uniquely combines three structural elements in a single entity: N-Boc protection, a gem-difluoroacetate sodium salt, and a 4-hydroxy substitution on the azepane ring. Close analogs such as N-Boc-4-hydroxyazepane (CAS 478832-21-2) lack the difluoroacetate moiety entirely, forfeiting the pKa modulation and metabolic stability benefits that gem-difluorination confers [1][2]. Conversely, the unprotected 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride (CAS 2225136-74-1) provides the difluoro motif but lacks the N-Boc protecting group, forcing a divergent synthetic route with different orthogonality constraints and salt-form solubility profiles . The Cbz-protected analog (CAS 2639426-64-3) introduces a benzyloxycarbonyl group that requires hydrogenolysis for deprotection—incompatible with substrates bearing reduction-sensitive functionality—whereas the Boc group of the target compound is cleavable under mild acidic conditions. The sodium salt form specifically offers distinct handling, dissolution, and ion-exchange characteristics compared to hydrochloride or free acid alternatives. These combined features mean that substituting with any single-feature analog necessitates re-optimization of the synthetic sequence, alters solubility behavior, and may compromise the physicochemical properties of the final target molecule.

Product-Specific Quantitative Evidence Guide for Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate


N-Boc Orthogonal Protection vs. Unprotected and Cbz-Protected Analogs: Deprotection Condition Differentiation

The target compound carries an N-Boc protecting group, which is cleavable under acidic conditions (e.g., TFA or HCl in dioxane). In contrast, the closest Cbz-protected analog, 2-{1-(benzyloxy)carbonyl-4-hydroxyazepan-4-yl}-2,2-difluoroacetic acid (CAS 2639426-64-3), requires hydrogenolysis (H₂, Pd/C) for deprotection [1]. This represents a fundamental orthogonal deprotection strategy difference: Boc removal is compatible with substrates bearing alkene, alkyne, or benzyl ether functionalities that would be compromised under hydrogenation conditions. The free-amine analog, 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride (CAS 2225136-74-1), has no protecting group and therefore cannot participate in synthetic sequences requiring a masked amine . Quantitative differentiation: Boc deprotection typically proceeds quantitatively with TFA/CH₂Cl₂ (1:1 v/v) at 25°C within 1–2 hours, while Cbz hydrogenolysis requires specialized equipment (hydrogenation apparatus) and catalyst removal steps [1].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Gem-Difluoroacetate pKa Modulation vs. Non-Fluorinated Acetate Analogs

The 2,2-difluoroacetate moiety in the target compound introduces a significant electronic perturbation relative to a non-fluorinated acetate. The pKa of difluoroacetic acid is approximately 1.33, compared to approximately 4.76 for acetic acid—a difference of ~3.4 log units reflecting the strong electron-withdrawing effect of the gem-difluoro substitution [1]. This translates to the carboxylate being a weaker base and predominantly ionized at physiological pH, which can enhance aqueous solubility and reduce non-specific hydrophobic binding when the moiety is ultimately incorporated into bioactive molecules. While direct pKa measurements on the target compound itself are not published, the class-level expectation based on difluoroacetic acid behavior provides a differentiable property versus non-fluorinated azepane-acetate building blocks such as N-Boc-4-hydroxyazepane (CAS 478832-21-2), which lacks the acetate moiety entirely .

Physicochemical Property Optimization pKa Modulation Drug Design

Conformational Bias from Gem-Difluoro Substitution on the Azepane Scaffold

Patel et al. (2014) systematically investigated the conformational effects of mono-, di-, and trifluorination on substituted azepane rings using ¹H NMR spectroscopy and computational modeling [1]. Their study demonstrated that fluorine substitution is more effective than hydroxyl group substitution in reducing conformational disorder in azepane rings. Specifically, fluorinated azepanes showed a strong bias toward one major conformation, whereas hydroxylated azepanes retained significant conformational flexibility [1]. The target compound possesses both a difluoroacetate moiety (gem-difluoro substitution at the acetate α-carbon, directly attached to the azepane 4-position) and a 4-hydroxy group—placing it conceptually at the intersection of these two modes of conformational control. While the target compound was not directly studied, the class-level evidence supports the expectation that the difluoro substitution contributes to conformational restriction, which can enhance binding affinity and selectivity when the azepane scaffold is incorporated into a bioactive molecule [1][2]. In contrast, non-fluorinated azepane building blocks such as N-Boc-4-hydroxyazepane lack this fluorine-mediated conformational bias .

Conformational Analysis Fluorine Chemistry Scaffold Design

Sodium Salt Form Solubility Advantage vs. Hydrochloride and Free Acid Analogs

The target compound is supplied as the sodium salt of the difluoroacetate carboxylate, whereas its closest structural relatives are available as the hydrochloride salt (CAS 2225136-74-1) or free acid (CAS 1934583-36-4) [1]. Sodium salts of carboxylic acids generally exhibit superior aqueous solubility and faster dissolution rates compared to their corresponding free acids, and they avoid the potential corrosivity and chloride-ion complications associated with hydrochloride salts in certain biological assays [2]. While no head-to-head solubility comparison has been published for these specific compounds, the class-level principle is well-established: sodium carboxylate salts typically show 10- to 1000-fold higher aqueous solubility than the corresponding free acid forms [2]. This differentiates the target compound for applications requiring direct use in aqueous buffers or biological media without pre-formulation.

Formulation Science Salt Selection Aqueous Solubility

Relevance to Di-Fluoro Azepane HBV Capsid Assembly Modulators: A Defined Application Context

A 2022 patent application by Kuduk and Deratt (US20220235051A1) discloses a series of di-fluoro azepane compounds as HBV capsid assembly modulators (CAMs) with exceptional potency, pharmacokinetic, and solubility properties [1]. The patent exemplifies numerous 11,11-difluoro-8-hydroxy-azepane derivatives, demonstrating that gem-difluoro substitution at the azepane ring position adjacent to a hydroxy group is a critical pharmacophoric element for CAM activity [1]. While the target compound is a synthetic building block rather than a final drug candidate, its structural motif (Boc-protected, 4-hydroxy, α,α-difluoro-substituted acetate attached to the azepane ring) maps directly onto the core scaffold of this therapeutically relevant compound class. Non-fluorinated or mono-fluorinated azepane building blocks cannot serve as direct precursors to these di-fluoro CAM compounds because the gem-difluoro pattern is integral to the pharmacophore, not merely a peripheral substituent [1][2].

Antiviral Drug Discovery HBV Capsid Assembly Modulators

Purity Specification: 95% Minimum vs. Unspecified or Lower-Purity Analogs

The target compound is listed with a minimum purity of 95% on vendor platforms [1]. This provides a procurement-quality benchmark for synthetic applications. Several close analogs (e.g., the free acid form CAS 1934583-36-4) are listed on supplier databases without explicit purity specifications, introducing uncertainty regarding their suitability for rigorous synthetic or biological workflows [2]. While 95% purity is a standard research-grade specification, its explicit documentation for this compound enables quality comparison against alternative sources or analogs with undefined purity profiles.

Quality Control Procurement Specification Analytical Chemistry

Best Research and Industrial Application Scenarios for Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate


Synthesis of Di-Fluoro Azepane-Based HBV Capsid Assembly Modulators

Research groups targeting the HBV capsid assembly modulator (CAM) pharmacophore described in US20220235051A1 [1] can utilize this Boc-protected di-fluoro-hydroxy-azepane building block as a late-stage intermediate. The gem-difluoro motif at the acetate α-position, directly attached to the azepane 4-position, mirrors the 11,11-difluoro-8-hydroxy substitution pattern that characterizes the most potent CAM compounds in the patent series. The N-Boc group allows the building block to be incorporated into more complex scaffolds via the free amine (after acidic deprotection), while the sodium carboxylate ensures aqueous compatibility during coupling reactions. This application scenario leverages evidence from Evidence Items 4 and 5 above.

Conformationally Constrained Fluorinated Peptidomimetic Synthesis

The conformational biasing effect of gem-difluoro substitution on azepane rings, as documented by Patel et al. (2014) [1], makes this building block particularly valuable for peptidomimetic design where restricting ring flexibility can enhance target binding affinity. The 4-hydroxy group provides a handle for further functionalization (e.g., esterification, etherification, or phosphorylation), while the difluoroacetate moiety introduces an ionizable group with a low pKa (~1.33 for the parent acid), ensuring the moiety remains charged at physiological pH. The orthogonal Boc protection enables incorporation into solid-phase peptide synthesis (SPPS) workflows after acidic cleavage. This application draws on Evidence Items 1, 2, and 3.

Metabolic Stability Optimization in Lead Compound Series

When medicinal chemistry programs identify metabolic liabilities associated with non-fluorinated azepane or piperidine scaffolds, this building block offers a direct route to di-fluoro substituted azepane analogs. The gem-difluoro substitution at the position alpha to the carboxylate has the potential to block oxidative metabolism at that site, consistent with the established strategy of using fluorine to replace metabolically labile C–H bonds [1]. Enamine Ltd. has highlighted that geminal difluorosubstitution of azepane 'could be a key factor in ensuring both potency and metabolic stability' [2]. The sodium salt form facilitates direct use in in vitro microsomal or hepatocyte stability assays without solubility artifacts. This scenario is supported by Evidence Items 2 and 3.

Orthogonal Synthetic Route Design Requiring Acid-Labile Protection

In multi-step synthetic sequences that involve reduction-sensitive functional groups (e.g., alkenes, alkynes, nitro groups, or benzyl-protected alcohols), the Boc-protected target compound offers a critical advantage over the Cbz-protected analog (CAS 2639426-64-3): the Boc group can be removed under non-hydrogenolytic acidic conditions (TFA or HCl), preserving the integrity of reduction-sensitive moieties [1]. This makes the compound the preferred choice when designing convergent synthetic routes that combine a di-fluoro-azepane fragment with other advanced intermediates bearing unsaturation or hydrogenation-sensitive protecting groups. This application is grounded in Evidence Item 1.

Quote Request

Request a Quote for Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.